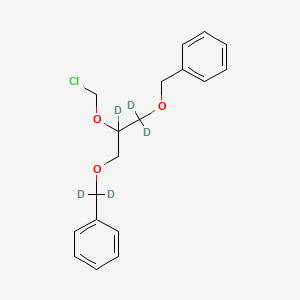
1,3-Dibenzyloxy-2-(chloromethoxy)propane-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dibenzyloxy-2-(chloromethoxy)propane-d5 is a deuterated compound with a unique molecular structure. It is characterized by the presence of deuterium atoms, which are isotopes of hydrogen. This compound has a molecular formula of C18H21ClO3D5 and a molecular weight of 325.841 g/mol . It is used in various advanced research and development applications due to its high purity and specific isotopic labeling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dibenzyloxy-2-(chloromethoxy)propane-d5 typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzyl alcohol and chloromethyl methyl ether.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product.
Deuterium Incorporation: Deuterium atoms are introduced into the molecule through the use of deuterated reagents or solvents, ensuring the specific isotopic labeling of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Scaling Up: The reaction conditions are optimized for large-scale production, ensuring high yield and purity.
Purification: The product is purified using techniques such as column chromatography or recrystallization to achieve the desired level of purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and reliability of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dibenzyloxy-2-(chloromethoxy)propane-d5 undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or ammonia are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Substitution: Formation of ethers, amines, or alcohols.
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols or alkanes.
Aplicaciones Científicas De Investigación
1,3-Dibenzyloxy-2-(chloromethoxy)propane-d5 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and isotopic labeling studies.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Utilized in the development of deuterated drugs, which can exhibit improved pharmacokinetic properties.
Mecanismo De Acción
The mechanism of action of 1,3-Dibenzyloxy-2-(chloromethoxy)propane-d5 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence the rate of chemical reactions, leading to kinetic isotope effects. This can result in altered metabolic pathways and improved stability of deuterated drugs. The compound’s unique structure allows it to participate in various chemical reactions, making it a valuable tool in research and development .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dibenzyloxy-2-(chloromethoxy)propane: The non-deuterated version of the compound, which lacks the specific isotopic labeling.
1,3-Dibenzyloxy-2-propanol: A related compound with a hydroxyl group instead of a chloromethoxy group.
1,3-Dibenzyloxy-2-(bromomethoxy)propane: A similar compound with a bromine atom instead of chlorine.
Uniqueness
1,3-Dibenzyloxy-2-(chloromethoxy)propane-d5 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms can lead to kinetic isotope effects, making the compound more stable and allowing for detailed studies of reaction mechanisms and metabolic pathways. This uniqueness makes it a valuable tool in various scientific fields .
Propiedades
Fórmula molecular |
C18H21ClO3 |
|---|---|
Peso molecular |
325.8 g/mol |
Nombre IUPAC |
[2-(chloromethoxy)-1,1,2-trideuterio-3-[dideuterio(phenyl)methoxy]propoxy]methylbenzene |
InChI |
InChI=1S/C18H21ClO3/c19-15-22-18(13-20-11-16-7-3-1-4-8-16)14-21-12-17-9-5-2-6-10-17/h1-10,18H,11-15H2/i11D2,14D2,18D |
Clave InChI |
GDBPXOZUOLBXAR-GIDOBTKQSA-N |
SMILES isomérico |
[2H]C([2H])(C1=CC=CC=C1)OCC([2H])(C([2H])([2H])OCC2=CC=CC=C2)OCCl |
SMILES canónico |
C1=CC=C(C=C1)COCC(COCC2=CC=CC=C2)OCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


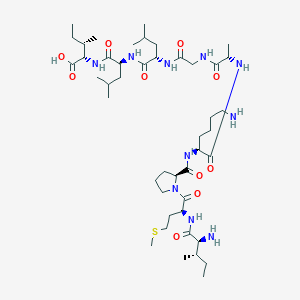
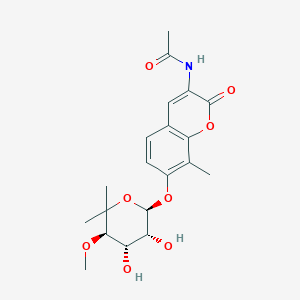
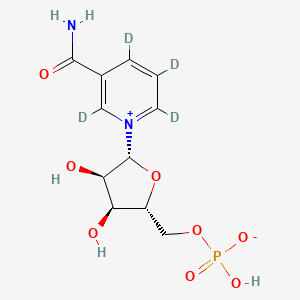
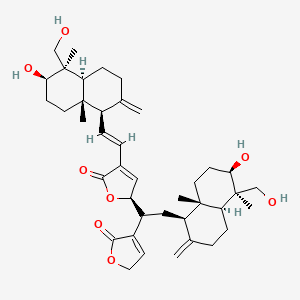



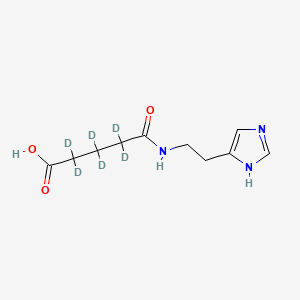

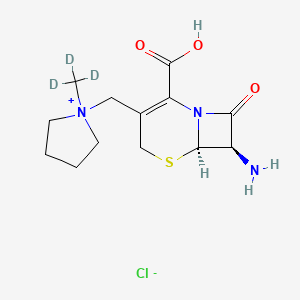
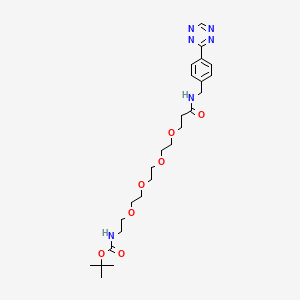
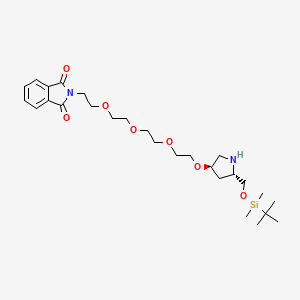
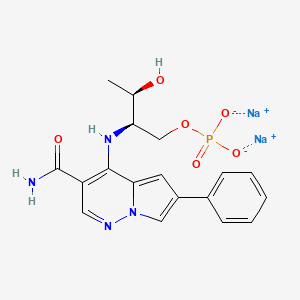
![4-Chloro-7-fluoroimidazo[1,5-a]quinoxaline](/img/structure/B12423950.png)
